An In-depth Technical Guide to (2-chloro-4-nitrophenyl)methanol (CAS Number: 52301-89-9)
An In-depth Technical Guide to (2-chloro-4-nitrophenyl)methanol (CAS Number: 52301-89-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-chloro-4-nitrophenyl)methanol, with CAS number 52301-89-9, is a crucial chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a chlorinated and nitrated phenyl ring attached to a methanol group, imparts specific reactivity that makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic data for characterization, and insights into its applications, particularly as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nintedanib.
Chemical Properties and Identification
(2-chloro-4-nitrophenyl)methanol is a stable organic compound soluble in many organic solvents.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 52301-89-9 | [1][2][3] |
| Molecular Formula | C₇H₆ClNO₃ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| IUPAC Name | (2-chloro-4-nitrophenyl)methanol | [1] |
| Synonyms | 2-Chloro-4-nitrobenzyl alcohol | [1][4] |
| Appearance | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Boiling Point | Not explicitly found | |
| InChI Key | XHIXVZHYFBOAJT-UHFFFAOYSA-N | [1][4] |
| SMILES | C1=CC(=C(C=C1[O-])Cl)CO | [1] |
Synthesis of (2-chloro-4-nitrophenyl)methanol
The most common and efficient method for the synthesis of (2-chloro-4-nitrophenyl)methanol is the reduction of its corresponding aldehyde, 2-chloro-4-nitrobenzaldehyde. This reaction is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Reaction Scheme:
Caption: Reduction of 2-chloro-4-nitrobenzaldehyde to (2-chloro-4-nitrophenyl)methanol.
Detailed Experimental Protocol:
This protocol is a generalized procedure based on the common practice of reducing aromatic aldehydes.
Materials:
-
2-chloro-4-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-nitrobenzaldehyde (1.0 equivalent) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C to decompose the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-chloro-4-nitrophenyl)methanol. The product can be further purified by recrystallization or column chromatography if necessary.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is critical for its use in further research and development. Below are the expected spectroscopic data based on available information for closely related compounds and general principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro and chloro groups will influence the chemical shifts of the aromatic protons, causing them to appear at a lower field.
Predicted Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm):
-
Aromatic Protons (3H): Multiplets in the range of δ 7.5-8.2 ppm.
-
Benzylic Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.8 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is concentration-dependent, typically between δ 2.0-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon framework of the molecule.
Predicted Chemical Shifts (in CDCl₃):
-
Benzylic Carbon (-CH₂OH): Around δ 63-65 ppm.
-
Aromatic Carbons (6C): Peaks in the range of δ 120-150 ppm. The carbons attached to the chloro and nitro groups will have distinct chemical shifts due to their electronic effects.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl, nitro, and chloro-aromatic functionalities.
Expected Absorption Bands (cm⁻¹):
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O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-O stretch (primary alcohol): A band in the region of 1000-1050 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
Expected m/z values (Electron Ionization):
-
Molecular Ion (M⁺): 187 and 189 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Major Fragments: Loss of the hydroxyl group ([M-OH]⁺), loss of the hydroxymethyl group ([M-CH₂OH]⁺), and fragments corresponding to the chloro-nitrophenyl cation.
Applications in Organic Synthesis
(2-chloro-4-nitrophenyl)methanol is a valuable intermediate in the synthesis of more complex molecules due to the presence of multiple functional groups that can be selectively manipulated.[1]
Key Intermediate in the Synthesis of Nintedanib
One of the most significant applications of (2-chloro-4-nitrophenyl)methanol is as a precursor in the synthesis of Nintedanib, a potent oral tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[5][6][7][8][9]
The synthesis of Nintedanib involves several steps where the structural features of (2-chloro-4-nitrophenyl)methanol are strategically utilized. The hydroxyl group can be converted into a leaving group for subsequent nucleophilic substitution, and the nitro group can be reduced to an amine, which is a key step in the formation of the final drug molecule.
Caption: Simplified workflow illustrating the role of (2-chloro-4-nitrophenyl)methanol in Nintedanib synthesis.
Other Potential Applications
The reactivity of (2-chloro-4-nitrophenyl)methanol also makes it a useful building block in the synthesis of:
-
Agrochemicals: As an intermediate for herbicides and pesticides.[1]
-
Dyes and Pigments: The chromophoric nitro group and the reactive sites on the molecule make it suitable for the synthesis of various colorants.[1]
-
Materials Science: It can be used in the production of specialty polymers and coatings.[1]
-
Biochemical Research: As a tool compound for studying enzyme inhibition and receptor binding.[1]
Safety and Handling
(2-chloro-4-nitrophenyl)methanol is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Conclusion
(2-chloro-4-nitrophenyl)methanol is a chemical intermediate of significant industrial and academic interest. Its well-defined synthesis and versatile reactivity make it a valuable tool for organic chemists, particularly in the pharmaceutical sector. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound, enabling its safe and effective utilization in various synthetic applications.
References
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PubChem. (2-chloro-4-nitrophenyl)methanol. National Center for Biotechnology Information. [Link]
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- Google Patents. (2016).
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PubChem. 4-Chloro-2-nitrobenzyl alcohol. National Center for Biotechnology Information. [Link]
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SciSpace. (2016). A synthetic method of Nintedanib and an intermediate of Nintedanib. [Link]
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SIELC Technologies. (2018, May 16). 2-Chloro-4-nitrobenzyl alcohol. [Link]
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Chemical-Suppliers.com. (n.d.). (2-chloro-4-nitrophenyl)methanol. [Link]
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SpectraBase. (n.d.). 2-Chloro-4-nitrophenol - Optional[Vapor Phase IR] - Spectrum. [Link]
- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
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- Císařová, I., & Štěpnička, P. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2012.
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NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. [Link]
- BenchChem. (n.d.). A Comparative Guide to 4-Nitrobenzyl Alcohol and 4-Chlorobenzyl Alcohol in Chemical Synthesis.
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